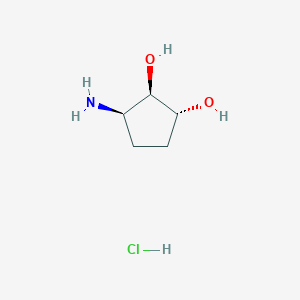

Rac-(1R,2R,3R)-3-amino-1,2-cyclopentanediol hydrochloride

Description

Rac-(1R,2R,3R)-3-amino-1,2-cyclopentanediol hydrochloride (CAS: 98541-04-9) is a chiral cyclopentane derivative featuring a rigid five-membered ring with hydroxyl (-OH) and amino (-NH₂) functional groups. The compound exists as a racemic mixture (rac-) of the (1R,2R,3R) enantiomer, stabilized as a hydrochloride salt to enhance solubility and stability . Its molecular formula is C₅H₁₂ClNO₂, with a molecular weight of 153.61 g/mol . The stereochemistry confers distinct physicochemical properties, including hydrogen-bonding capacity and polarity, which are critical for applications in medicinal chemistry and asymmetric synthesis.

Properties

IUPAC Name |

(1R,2R,3R)-3-aminocyclopentane-1,2-diol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2.ClH/c6-3-1-2-4(7)5(3)8;/h3-5,7-8H,1-2,6H2;1H/t3-,4-,5-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGKOUXFBWHTEOL-DEVUXVJFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1N)O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@@H]([C@@H]1N)O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rac-(1R,2R,3R)-3-amino-1,2-cyclopentanediol hydrochloride typically involves the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often involve the use of reducing agents such as sodium borohydride and catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of Rac-(1R,2R,3R)-3-amino-1,2-cyclopentanediol hydrochloride involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Rac-(1R,2R,3R)-3-amino-1,2-cyclopentanediol hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can further modify the functional groups present in the compound.

Substitution: Nucleophilic substitution reactions can introduce different substituents onto the cyclopentane ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as substituted cyclopentanediols, ketones, and amines.

Scientific Research Applications

Rac-(1R,2R,3R)-3-amino-1,2-cyclopentanediol hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research explores its potential therapeutic applications, including its role as a precursor for drug development.

Industry: It is utilized in the production of fine chemicals and as an intermediate in various industrial processes

Mechanism of Action

The mechanism of action of Rac-(1R,2R,3R)-3-amino-1,2-cyclopentanediol hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and stereochemical diversity of 3-amino-1,2-cyclopentanediol derivatives results in variations in molecular weight, hydrophilicity (LogP), and purity. Below is a comparative analysis of key analogs:

Table 1: Comparative Physicochemical Properties of Rac-3-amino-1,2-cyclopentanediol Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | LogP | Rotatable Bonds | Purity | Stereochemistry |

|---|---|---|---|---|---|---|---|

| Rac-(1R,2R,3R)-3-amino-1,2-cyclopentanediol hydrochloride | 98541-04-9 | C₅H₁₂ClNO₂ | 153.61 | - | 0 | - | Racemic (1R,2R,3R) |

| Rac-(1S,2S,3R)-3-amino-1,2-cyclopentanediol hydrochloride | 98672-77-6 | C₅H₁₂ClNO₂ | 153.61 | - | 0 | - | Racemic (1S,2S,3R) |

| Rac-(1R,2S,3R)-3-amino-1,2-cyclopentanediol hydrochloride | 423759-66-4 | C₅H₁₂ClNO₂ | 154.00 | -1.61 | 0 | 95% | Racemic (1R,2S,3R) |

| 3-Amino-1,2-cyclopentanediol (free base) | 1312465-03-4 | C₅H₁₁NO₂ | 117.15 | - | 0 | - | Various stereoisomers |

Key Observations:

Stereochemical Impact :

- The (1R,2S,3R) isomer exhibits a LogP of -1.61 , indicating higher hydrophilicity compared to other stereoisomers (data unavailable for others) . This property may influence solubility in aqueous systems or biological interactions.

- All derivatives share zero rotatable bonds , reflecting a rigid cyclopentane backbone that restricts conformational flexibility .

Salt Form vs. Free Base :

- The hydrochloride salt forms (e.g., 153.61–154.00 g/mol) increase molecular weight by ~36.46 g/mol (HCl) compared to the free base (117.15 g/mol) . This enhances stability and crystallinity, critical for pharmaceutical formulations.

Purity and Applications :

- The (1R,2S,3R) isomer is available at 95% purity , suggesting its utility in synthetic workflows requiring high enantiomeric excess .

Structural Analogues:

- Cyclopenta-1,3-dioxol-4-one (CAS: Not specified): A related cyclopentane derivative with a lactone moiety. While structurally distinct, its synthesis and ring-strain properties may inform reactivity studies of amino-cyclopentanediols .

Research Findings and Methodological Considerations

- Crystallography: Tools like SHELXL and WinGX are standard for resolving chiral centers and hydrogen-bonding networks in such compounds .

- Stereochemical Analysis : The racemic nature of these compounds necessitates chiral separation techniques (e.g., HPLC) for enantiopure applications.

Biological Activity

Rac-(1R,2R,3R)-3-amino-1,2-cyclopentanediol hydrochloride is a chiral compound with the molecular formula CHClNO and a molar mass of 153.61 g/mol. This compound features a cyclopentane ring with an amino group and two hydroxyl groups, contributing to its unique biological activity and potential applications in pharmaceuticals and biochemistry.

The biological activity of Rac-(1R,2R,3R)-3-amino-1,2-cyclopentanediol hydrochloride is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, influencing various biochemical pathways. Its stereochemistry plays a crucial role in determining its interactions and efficacy in biological systems.

Research Findings

Recent studies have highlighted several biological activities associated with Rac-(1R,2R,3R)-3-amino-1,2-cyclopentanediol hydrochloride:

- Anticancer Activity : Preliminary research indicates that this compound may exhibit anticancer properties. In vitro studies have shown potential cytotoxic effects against various cancer cell lines, suggesting its role as a candidate for further therapeutic exploration .

- Antimicrobial Properties : The compound has demonstrated antimicrobial activity against specific bacterial strains. This suggests potential applications in developing new antibacterial agents .

- Neuroprotective Effects : Some studies suggest that Rac-(1R,2R,3R)-3-amino-1,2-cyclopentanediol hydrochloride may have neuroprotective effects, potentially offering therapeutic benefits in neurodegenerative diseases .

Case Study 1: Anticancer Potential

A study explored the binding affinity of Rac-(1R,2R,3R)-3-amino-1,2-cyclopentanediol hydrochloride with estrogen receptor alpha (ERα), a critical target in breast cancer treatment. Molecular docking simulations revealed a significant binding affinity indicating its potential as an ERα modulator. The results suggest that this compound could serve as a lead for developing new breast cancer therapeutics .

Case Study 2: Antimicrobial Activity

In another investigation focusing on antimicrobial properties, Rac-(1R,2R,3R)-3-amino-1,2-cyclopentanediol hydrochloride was tested against several bacterial strains. The findings indicated that the compound exhibited notable inhibitory effects on growth, particularly against Gram-positive bacteria. This positions it as a candidate for further development into novel antimicrobial agents .

Comparative Analysis with Similar Compounds

To better understand the unique properties of Rac-(1R,2R,3R)-3-amino-1,2-cyclopentanediol hydrochloride, we can compare it with structurally similar compounds.

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Rac-(1S,2S,3S)-3-amino-1,2-cyclopentanediol | Structure | Moderate anticancer activity |

| (1S,2S)-Cyclopentane-1,2-diol | Structure | Limited antimicrobial properties |

| (1S)-Cyclic Amino Acid | Structure | Neuroprotective effects |

Synthesis Methods

The synthesis of Rac-(1R,2R,3R)-3-amino-1,2-cyclopentanediol hydrochloride typically involves cyclization reactions under controlled conditions using reducing agents like sodium borohydride. Various synthetic routes have been developed to optimize yield and purity for research applications .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing rac-(1R,2R,3R)-3-amino-1,2-cyclopentanediol hydrochloride with high stereochemical fidelity?

- Methodological Answer :

- Use stereospecific catalysts (e.g., chiral transition-metal complexes) to control the configuration of the three contiguous stereocenters.

- Purify intermediates via recrystallization or chiral HPLC to minimize racemization. Final hydrochloride salt formation can be achieved by treating the free base with HCl in anhydrous ethanol .

- Validate enantiomeric purity using polarimetry or chiral stationary-phase chromatography .

Q. How can researchers confirm the crystalline structure and absolute configuration of this compound?

- Methodological Answer :

- Perform single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL for refinement and WinGX/ORTEP for visualization.

- Ensure accurate space-group determination with SHELXT for initial structure solution .

- Cross-validate hydrogen-bonding networks and torsion angles against density functional theory (DFT) calculations .

Q. What purification strategies are effective for isolating this compound from reaction byproducts?

- Methodological Answer :

- Use column chromatography with silica gel and a polar solvent system (e.g., CH₂Cl₂/MeOH/NH₄OH) to separate amines from hydroxylated byproducts.

- Recrystallize the hydrochloride salt from a mixed solvent (e.g., ethanol/ether) to enhance crystalline purity .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational conformational analysis and experimental crystallographic data?

- Methodological Answer :

- Perform ab initio molecular dynamics (AIMD) simulations to account for solvent and temperature effects on conformation.

- Compare experimental SC-XRD torsion angles with DFT-optimized geometries. Adjust computational models to include crystal packing effects .

Q. What strategies are recommended for studying the compound's stereospecific interactions in biological systems (e.g., enzyme inhibition)?

- Methodological Answer :

- Use molecular docking (e.g., AutoDock Vina) with high-resolution protein structures to predict binding modes.

- Validate predictions via isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to measure binding affinities.

- Synthesize enantiomerically pure analogs to isolate stereochemical effects on activity .

Q. How should researchers address conflicting NMR data when assigning stereochemistry in solution?

- Methodological Answer :

- Acquire 2D NMR spectra (e.g., NOESY/ROESY) to identify through-space correlations between protons, confirming spatial proximity of substituents.

- Compare experimental coupling constants (J-values) with DFT-predicted values for different diastereomers .

Q. What analytical approaches are suitable for quantifying trace impurities in this hydrochloride salt?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.